TC-Mps1-12 Demonstrates Superior Biochemical Potency Against Mps1 Compared to AZ3146 and NMS-P715 [1]
In head-to-head biochemical assays, TC-Mps1-12 inhibits Mps1 kinase with an IC₅₀ of 6.4 nM, representing a 5.5-fold improvement in potency over AZ3146 (IC₅₀ = 35 nM) and a 28-fold improvement over NMS-P715 (IC₅₀ = 182 nM) [1].
| Evidence Dimension | Biochemical IC₅₀ against Mps1 kinase |
|---|---|
| Target Compound Data | 6.4 nM |
| Comparator Or Baseline | AZ3146: 35 nM; NMS-P715: 182 nM |
| Quantified Difference | 5.5-fold more potent than AZ3146; 28-fold more potent than NMS-P715 |
| Conditions | In vitro kinase activity assay |
Why This Matters
Higher biochemical potency reduces the compound concentration required for target engagement, minimizing potential off-target effects at higher doses.
- [1] Kusakabe K, et al. ACS Med Chem Lett. 2012;3(7):560-4. View Source
